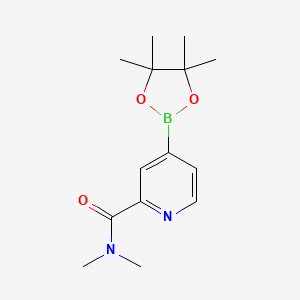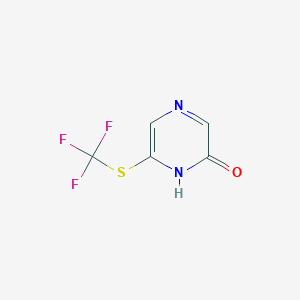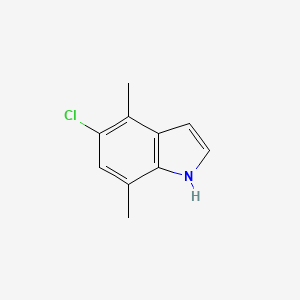
5-Chloro-4,7-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,7-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4,7-dimethyl-1H-indole typically involves the chlorination of 4,7-dimethyl-1H-indole. One common method is the electrophilic substitution reaction where chlorine is introduced into the indole ring using reagents like thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-4,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of indole oxides or quinones.
Reduction: Formation of indole amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-4,7-dimethyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound to investigate the biological activities of indole-based molecules .
Medicine: The compound’s potential antiviral, anticancer, and antimicrobial properties make it a candidate for drug development. Researchers explore its efficacy in treating various diseases and its mechanism of action at the molecular level .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Chloro-1H-indole: Lacks the methyl groups, leading to different reactivity and biological activity.
4,7-Dimethyl-1H-indole: Lacks the chlorine atom, affecting its chemical properties and applications.
5-Bromo-4,7-dimethyl-1H-indole:
Uniqueness: Its specific chemical structure allows for targeted interactions in biological systems and diverse applications in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
5-chloro-4,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-5-9(11)7(2)8-3-4-12-10(6)8/h3-5,12H,1-2H3 |
Clave InChI |
VNRJYGVWCMDQPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
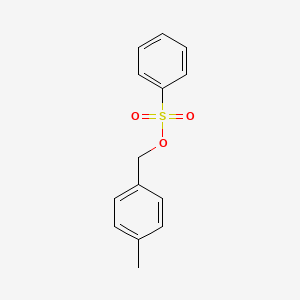
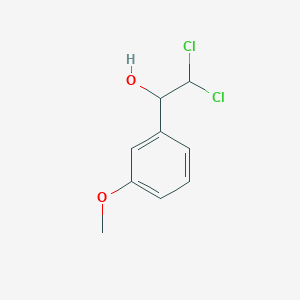
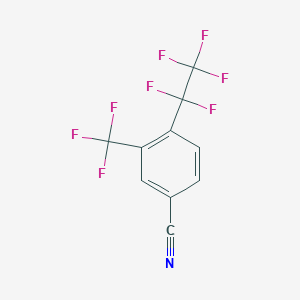


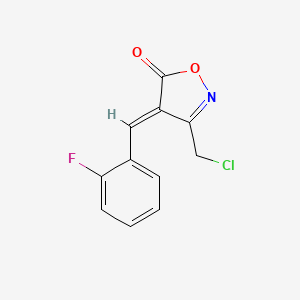
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)


![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)

